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Compound of Interest

Compound Name: Apatinib

Cat. No.: B1193564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Apatinib, its mechanism of

action, and protocols for determining its half-maximal inhibitory concentration (IC50) in various

cancer cell lines.

Introduction
Apatinib, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase

inhibitor (TKI).[1][2] It primarily targets the vascular endothelial growth factor receptor-2

(VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is

crucial for tumor growth and metastasis.[2][3] By selectively inhibiting VEGFR-2, Apatinib
blocks downstream signaling pathways, leading to the suppression of endothelial cell

proliferation and migration, thereby inhibiting tumor angiogenesis.[1][3][4] Additionally, Apatinib
has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[1][2] Its anti-

tumor effects have been demonstrated in a variety of cancers, including gastric cancer,

colorectal cancer, non-small cell lung cancer, and hepatocellular carcinoma.[1][2]

Mechanism of Action and Signaling Pathways
Apatinib exerts its anti-tumor effects by binding to the intracellular tyrosine kinase domain of

VEGFR-2, which inhibits the autophosphorylation of the receptor.[3] This blockade prevents the

activation of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK

pathways, which are critical for cell survival, proliferation, and migration.[3][4][5] The inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193564?utm_src=pdf-interest
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://en.wikipedia.org/wiki/Apatinib
https://synapse.patsnap.com/article/what-is-apatinib-mesylate-used-for
https://synapse.patsnap.com/article/what-is-apatinib-mesylate-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://en.wikipedia.org/wiki/Apatinib
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC8798633/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://en.wikipedia.org/wiki/Apatinib
https://synapse.patsnap.com/article/what-is-apatinib-mesylate-used-for
https://en.wikipedia.org/wiki/Apatinib
https://synapse.patsnap.com/article/what-is-apatinib-mesylate-used-for
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC8798633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of these pathways ultimately leads to decreased angiogenesis and tumor growth.[3][6] In some

cancer cells, Apatinib has also been found to induce apoptosis and autophagy.[5]

Quantitative Data: Apatinib IC50 Values
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a

specific biological or biochemical function. The following table summarizes the reported IC50

values of Apatinib in various cancer cell lines.

Cell Line Cancer Type IC50 (µM) Reference

ASPC-1 Pancreatic Cancer 16.94 (at 72h) [4]

PANC-1 Pancreatic Cancer 37.24 (at 72h) [4]

KB
Oral Epidermoid

Carcinoma
15.18 ± 0.63 [7]

KBv200
Doxorubicin-resistant

KB
11.95 ± 0.69 [7]

MCF-7 Breast Cancer 17.16 ± 0.25 [7]

MCF-7/adr
Doxorubicin-resistant

MCF-7
14.54 ± 0.26 [7]

S1 Colon Cancer 9.30 ± 0.72 [7]

S1-M1-80
Mitoxantrone-resistant

S1
11.91 ± 0.32 [7]

MCF-7/FLV1000 Breast Cancer 19.13 ± 1.13 [7]

HT29 Colorectal Cancer Varies with time [8]

HCT116 Colorectal Cancer Varies with time [8]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used

and the incubation time.
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Determining the IC50 of Apatinib using the MTT Assay
This protocol outlines the steps for determining the IC50 of Apatinib in adherent cancer cell

lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

Apatinib (powder)

Dimethyl sulfoxide (DMSO)

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Multichannel pipette

Microplate reader

Protocol:

Cell Seeding:

Culture the selected cancer cell line to near confluency.

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

Dilute the cell suspension to a final concentration of 2 x 104 cells/mL.
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Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Apatinib Preparation and Treatment:

Prepare a stock solution of Apatinib (e.g., 10 mM) in DMSO.

Prepare a series of dilutions of Apatinib in complete culture medium to achieve the

desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM). Ensure the final DMSO

concentration is consistent across all wells and does not exceed 0.1% to avoid solvent

toxicity.

After 24 hours of cell attachment, carefully remove the medium from the wells.

Add 100 µL of the prepared Apatinib dilutions to the respective wells. Include a vehicle

control (medium with the same concentration of DMSO as the Apatinib-treated wells) and

a blank control (medium only).

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Assay:

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize

the MTT into formazan crystals.

Carefully remove the medium containing MTT from each well without disturbing the

formazan crystals.

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the

formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a

microplate reader.

Calculate the percentage of cell viability for each Apatinib concentration using the

following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) /

(Absorbance of vehicle control - Absorbance of blank)] x 100

Plot the percentage of cell viability against the logarithm of the Apatinib concentration.

Determine the IC50 value by performing a non-linear regression analysis (e.g., using

GraphPad Prism or similar software) to fit a sigmoidal dose-response curve. The IC50 is

the concentration of Apatinib that results in 50% cell viability.
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Caption: Experimental workflow for determining the IC50 of Apatinib using the MTT assay.
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Caption: Apatinib inhibits the VEGFR-2 signaling pathway, blocking downstream PI3K/AKT

and MAPK/ERK cascades.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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